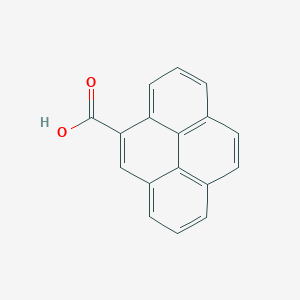

Pyrene-4-carboxylic acid

Description

Significance of Pyrene (B120774) Core in Contemporary Chemical Systems

The pyrene nucleus is a foundational component in the development of advanced materials due to its distinct electronic and photophysical characteristics. mdpi.comrsc.org Pyrene and its derivatives are known for their high fluorescence quantum yields and long fluorescence lifetimes, making them exceptional fluorescent probes. rsc.orgbeilstein-journals.org The emission spectrum of pyrene is notably sensitive to the polarity of its environment, a phenomenon known as the Ham effect. rsc.org This sensitivity allows for its use in studying the microenvironments of various systems.

Furthermore, the extended π-system of the pyrene core facilitates strong π-π stacking interactions. mdpi.com This property is crucial for the non-covalent functionalization of materials like carbon nanotubes and graphene, preventing their aggregation and enabling their dispersion in solvents. mdpi.comrsc.org The rigid and planar structure of pyrene also makes it a key building block in supramolecular chemistry and the construction of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net

Role of Carboxylic Acid Functionality in Pyrene Derivatives for Advanced Applications

The introduction of a carboxylic acid group onto the pyrene core significantly enhances its functionality and applicability in advanced research. The carboxylic acid group provides a reactive site for further chemical modifications, such as amidation and esterification reactions. cymitquimica.com This allows for the covalent attachment of pyrene moieties to other molecules, including polymers, biomolecules, and other functional materials. creativepegworks.commdpi.com

This functionalization is critical for a variety of applications. For instance, in materials science, the carboxylic acid group can act as a linker to form metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.org In biology and biochemistry, the ability to conjugate pyrene-4-carboxylic acid to peptides and other biomolecules has led to the development of novel fluorescent probes for imaging and sensing. mdpi.com The carboxylic acid functionality can also improve the solubility of the otherwise hydrophobic pyrene core in certain solvents, which is advantageous for various solution-based applications.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound is diverse and expanding. A significant area of investigation is its use as a fluorescent probe. Due to its strong fluorescence, researchers utilize it in biological assays to detect a range of analytes.

Another major research direction is in materials science. This compound serves as a critical building block for creating more complex, functionalized pyrene-based compounds. These compounds are being explored for their potential in organic electronics, such as in the development of new materials for OLEDs. researchgate.net The ability of the pyrene moiety to intercalate into DNA structures has also made this compound a subject of interest in genetic research and diagnostics.

Furthermore, the compound is utilized in coordination chemistry, where it acts as a ligand to form complexes with transition metals. These complexes can exhibit enhanced electronic properties, making them suitable for applications in catalysis and materials science. Research is also ongoing in the development of novel synthesis methods for this compound to improve efficiency and scalability.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol nih.gov |

| Appearance | Solid |

Interactive Data Table: Key Research Areas and Findings

| Research Area | Key Findings |

|---|---|

| Fluorescent Probes | This compound's strong fluorescence is utilized for detecting specific DNA sequences and in biological assays. |

| Materials Science | It serves as a building block for pyrene-based compounds with enhanced properties for applications in materials like OLEDs. researchgate.net |

| Coordination Chemistry | Acts as a ligand to form transition metal complexes with enhanced electronic characteristics for catalysis. |

| Organic Synthesis | Employed to introduce the pyrene moiety into complex organic molecules, enhancing their photophysical properties. |

Structure

3D Structure

Properties

IUPAC Name |

pyrene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBGGOQZVBKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597376 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-48-3 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrene 4 Carboxylic Acid and Its Advanced Derivatives

Established Pathways for Pyrene-4-carboxylic Acid Synthesis

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the functionalization of the pyrene (B120774) core, a notoriously challenging task due to the multiple reactive sites on the aromatic system.

Oxidation of Pyrene-4-carbaldehyde (B1596326) and Related Precursors

A common and direct method for the synthesis of this compound involves the oxidation of pyrene-4-carbaldehyde. This transformation can be accomplished using various oxidizing agents. Pyridinium chlorochromate (PCC) and potassium permanganate (B83412) are frequently employed for this purpose. The aldehyde group of pyrene-4-carbaldehyde is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid with good efficiency.

The precursor, pyrene-4-carbaldehyde, can be synthesized through the direct formylation of pyrene. One approach involves the lithiation of a brominated pyrene intermediate, followed by a reaction with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. Specifically, 1-bromopyrene (B33193) can be treated with n-butyllithium to generate the organolithium species, which then reacts with DMF to yield pyrene-4-carbaldehyde.

Another established route to a precursor for this compound is the Friedel-Crafts acylation of pyrene. For instance, the reaction of pyrene with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride yields 1-(o-carboxybenzoyl)pyrene. thieme-connect.com This intermediate can then be subjected to further reactions to ultimately form the desired carboxylic acid.

Alternative Approaches for Functionalized Pyrene-Carboxylic Acid Derivatives

Furthermore, functionalized pyrene dicarboxylic acids have been synthesized. For example, lithiation of 2,7-dibromopyrene (B9692) followed by reaction with carbon dioxide yields pyrene-2,7-dicarboxylic acid. researchgate.nethaverford.edu This demonstrates the utility of halogenated pyrenes as precursors for introducing multiple carboxylic acid groups onto the pyrene core.

Strategies for Regioselective Functionalization of the Pyrene Core

The pyrene molecule has several positions available for substitution, including the active 1, 3, 6, and 8-positions, the K-region (4, 5, 9, and 10-positions), and the less accessible 2 and 7-positions. mdpi.comworktribe.com Achieving regioselectivity in the functionalization of the pyrene core is a significant challenge in synthetic chemistry. uky.edu

Directed Aromatic Substitution Methodologies

Directed aromatic substitution provides a powerful tool for controlling the position of incoming substituents on the pyrene ring. The presence of a directing group can influence the electronic density of the aromatic system, guiding electrophiles to specific positions. researchgate.netmasterorganicchemistry.com

For instance, the C1 position of pyrene is highly activated towards electrophilic aromatic substitution, allowing for the direct synthesis of pyrene-1-carbaldehyde. worktribe.comrsc.org The directing effect of existing functional groups is crucial for synthesizing asymmetrically substituted pyrene derivatives. nih.gov

In some cases, a temporary modification of the pyrene core can be used to direct substitution. The tetrahydropyrene (THPy) strategy involves the hydrogenation of a pyrene derivative to direct a subsequent cyclization to the 2-position, followed by re-aromatization to yield the desired substituted pyrene. rsc.org

Advanced Coupling Reactions for Diverse Substituents

Modern cross-coupling reactions have become indispensable for introducing a wide variety of functional groups onto the pyrene core with high regioselectivity. mdpi.com These reactions typically involve a pre-functionalized pyrene, often a halogenated or borylated derivative, and a coupling partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. For example, 1-pyreneboronic acid can be used in Suzuki coupling reactions to introduce various substituents at the 1-position. uky.edu Similarly, 2,7-disubstituted pyrenes can be synthesized from 2,7-bis(Bpin)pyrene via Suzuki-Miyaura coupling. haverford.edu

Sonogashira Coupling: This reaction is employed to couple terminal alkynes with aryl or vinyl halides. It has been used to synthesize pyrene derivatives with ethynyl (B1212043) groups, which are valuable for constructing larger conjugated systems. worktribe.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, enabling the introduction of amino groups onto the pyrene core. haverford.edu

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide and has been used to create multi-functionalized pyrenes. researchgate.net

These advanced coupling reactions provide chemists with a versatile toolbox for the synthesis of a diverse range of functionalized pyrene derivatives, starting from regioselectively substituted pyrene precursors.

Covalent Conjugation Strategies for this compound

The carboxylic acid group of this compound serves as a convenient handle for covalent conjugation to other molecules, including polymers and biomolecules. This allows for the incorporation of the pyrene moiety's unique fluorescent properties into larger systems.

One common strategy is the formation of an amide bond. This compound can be activated and then reacted with an amine-containing molecule to form a stable amide linkage. This approach has been used to conjugate pyrene to polyethylene (B3416737) glycol (PEG), creating materials for the surface functionalization of carbon nanotubes. creativepegworks.com

The conjugation of this compound to peptides and other biomolecules is also an active area of research. mdpi.com These conjugates are valuable as fluorescent probes for studying biological processes. The covalent attachment of pyrene can enhance the cellular uptake of certain molecules. mdpi.com

Conjugation with Poly(ethylene glycol) (PEG) Analogues

This compound can be conjugated with poly(ethylene glycol) (PEG) to enhance its solubility and biocompatibility, a process often referred to as PEGylation. This modification is crucial for various biomedical applications. The conjugation typically involves forming a stable amide bond between the carboxylic acid group of this compound and an amine-terminated PEG. creativepegworks.com

The resulting Pyrene-PEG-COOH derivatives are valuable for the surface functionalization of carbon-based nanomaterials like carbon nanotubes and graphene. creativepegworks.combroadpharm.com This is achieved through the strong, almost irreversible, pi-pi stacking interaction between the pyrene moiety and the aromatic surfaces of these nanomaterials. The terminal carboxylic acid group on the PEG chain provides a reactive site for further conjugation with various biomolecules, including proteins, peptides, and nucleic acids. creativepegworks.com

Several Pyrene-PEG-COOH variants with different PEG molecular weights (e.g., 1k, 2k, 3.4k, 5k, and 10k) are commercially available, allowing for precise control over the linker length and properties of the final conjugate. creativepegworks.com The synthesis of these analogues can be customized to include other functional groups such as amines, acrylates, and fluorescent dyes like FITC and Rhodamine. creativepegworks.com

Table 1: Examples of Pyrene-PEG Derivatives

| Derivative Name | Functional Group | Reference |

| Pyrene-PEG-COOH | Carboxylic Acid | creativepegworks.com |

| Amine-PEG-Pyrene | Amine | creativepegworks.com |

| Acrylate-PEG-Pyrene | Acrylate | creativepegworks.com |

| FITC-PEG-Pyrene | Fluorescein isothiocyanate | creativepegworks.com |

| Rhodamine-PEG-Pyrene | Rhodamine | creativepegworks.com |

| Maleimide-PEG-Pyrene | Maleimide | creativepegworks.com |

Amide Bond Formation with Peptidic Scaffolds and Oligoarginines

The formation of an amide bond between this compound and peptidic structures is a key strategy for developing novel biomaterials and therapeutic agents. This reaction involves the coupling of the carboxylic acid with an amine group on the peptide, a fundamental transformation in medicinal and organic chemistry. researchgate.netresearchgate.net

Recent research has focused on developing more efficient and environmentally friendly methods for amide bond formation, moving away from traditional coupling reagents that can generate significant waste and pose safety concerns. nih.govrsc.orguantwerpen.be One-pot processes that utilize thioester intermediates, inspired by natural biological processes, are a promising green alternative. nih.govrsc.org

A notable application of this conjugation chemistry is the modification of oligoarginines, which are short chains of the amino acid arginine. These modified peptides have been investigated as cell-penetrating peptides (CPPs), which can facilitate the delivery of therapeutic cargo into cells. researchgate.netnih.govmdpi.com Studies have shown that attaching a pyrene carboxylic acid group to oligoarginines can significantly enhance their cellular uptake. researchgate.netnih.govmdpi.com The position of the pyrene moiety, whether at the N-terminus or on a side chain, influences the internalization efficiency and the specific endocytic pathways involved. researchgate.netmdpi.com

For instance, hexaarginine derivatives modified with pyrene carboxylic acid have demonstrated comparable or even superior internalization compared to the well-known CPP, octaarginine. mdpi.com This highlights the potential of using this compound to design shorter, more efficient CPPs for drug delivery applications. researchgate.netnih.govmdpi.com

Table 2: Peptidic Scaffolds and Oligoarginines Modified with Pyrene Carboxylic Acid

| Peptide/Scaffold | Modification | Application | Key Finding | Reference |

| Oligoarginines | N-terminal or side-chain conjugation with 1-pyrene carboxylic acid | Cell-penetrating peptides (CPPs) | Enhanced cellular internalization compared to unmodified oligoarginines. | researchgate.netnih.govmdpi.com |

| Hexaarginine | Conjugation with 1-pyrene carboxylic acid | CPPs | Showed comparable or better internalization than octaarginine. | mdpi.com |

| General Peptidic Scaffolds | Amide bond formation with this compound | Functional biomaterials | Creation of pyrene-functionalized peptides with specific photophysical properties. | researchgate.net |

Integration into Oligonucleotide and Nucleic Acid Frameworks

This compound and its derivatives are extensively used to functionalize oligonucleotides (ONs) and nucleic acids, creating powerful tools for diagnostics, fundamental research, and materials science. nih.govresearchgate.net The pyrene moiety can be incorporated into these frameworks through several strategies, including attachment to the nucleobase, the sugar moiety, or by replacing the nucleobase entirely. nih.govresearchgate.net

A common method involves the post-synthetic conjugation of an activated form of pyrene-1-carboxylic acid with a modified nucleoside, such as 4'-aminomethylthymidine. nih.gov These pyrene-functionalized oligonucleotides (PFOs) exhibit unique properties due to the pyrene's ability to act as a fluorescent probe, an excimer-forming unit, and an intercalator into DNA duplexes. nih.govmdpi.com

The fluorescence of the pyrene is sensitive to its local environment, which can be used to study the structure and dynamics of nucleic acids. researchgate.net For example, the ratio of certain vibronic bands in the pyrene fluorescence spectrum can indicate whether the pyrene label is located in the more polar major or minor groove of a DNA duplex or in the less polar core. researchgate.net

Furthermore, the integration of pyrene into nucleic acid structures can lead to the formation of metal-organic frameworks (MOFs) with novel properties. For instance, a zirconium-based MOF, NU-1000, utilizes a pyrene-tetracarboxylic acid linker and can be functionalized with DNA for applications such as intracellular protein delivery. acs.org This is achieved by coordinating terminal phosphate-modified oligonucleotides to the zirconium clusters on the MOF surface. acs.org

The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has provided highly efficient and specific methods for attaching pyrene derivatives to oligonucleotides. acs.org This approach offers advantages over older methods that relied on the less efficient coupling of amino-functionalized oligonucleotides with active esters. acs.org

Table 3: Integration of Pyrene Derivatives into Nucleic Acid Frameworks

| Framework | Pyrene Derivative | Method of Integration | Application | Reference |

| Oligonucleotides | Pyrene-1-carboxylic acid | Post-synthetic conjugation to modified nucleosides | Fluorescent probes, DNA/RNA detection | nih.gov |

| DNA Duplexes | Pyrene moieties | Intercalation | Probing nucleic acid structure | researchgate.netnih.gov |

| Metal-Organic Frameworks (NU-1000) | Pyrene-tetracarboxylic acid | Linker in MOF synthesis | Intracellular protein delivery | acs.org |

| Oligonucleotides | Azide- or alkyne-modified pyrene | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Labeling and ligation of oligonucleotides | acs.org |

Advanced Spectroscopic and Computational Elucidations of Pyrene 4 Carboxylic Acid Systems

Spectroscopic Characterization Techniques

The intricate molecular framework of pyrene-4-carboxylic acid necessitates a multi-faceted approach for its complete characterization. A combination of spectroscopic techniques provides a comprehensive understanding of its structural, electronic, and dynamic properties.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds. The carboxylic acid group gives rise to several key peaks. A broad band typically observed in the region of 2500-3300 cm⁻¹ is attributed to the O-H stretching vibration of the hydrogen-bonded dimer. libretexts.org The carbonyl (C=O) stretching vibration of this dimer is found near 1710 cm⁻¹. libretexts.org In a study of related pyrene (B120774) derivatives, peaks at 1727 and 1675 cm⁻¹ were assigned to the asymmetric and symmetric C=O stretching of the acid group, indicative of intramolecular hydrogen bonding. nih.govacs.org Furthermore, C-O stretching and O-H bending vibrations of the carboxylic acid group are expected around 1296 cm⁻¹ and 1410 cm⁻¹, respectively. nih.govacs.org The aromatic pyrene core contributes to vibrations such as C=C stretching, typically seen around 1581 cm⁻¹, and C-H stretching, which appears at approximately 3039 cm⁻¹. nih.govacs.org

Raman spectroscopy offers complementary information. While the O-H stretching of carboxylic acids is often weak in Raman spectra, other vibrations are prominent. researchgate.net For instance, in pyrene-based covalent organic frameworks, characteristic Raman peaks have been used to study interactions with guest molecules like iodine. rsc.org The analysis of pyrene-derived nanograins has shown a broad graphitic G band around 1587 cm⁻¹ and disorder-induced D bands. chemrxiv.org For a comprehensive analysis, theoretical calculations are often employed to assign the fundamental vibrational modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| O-H Stretch (H-bonded) | 2500-3300 | FTIR | libretexts.org |

| Aromatic C-H Stretch | ~3039 | FTIR | nih.govacs.org |

| Asymmetric C=O Stretch | ~1727 | FTIR | nih.govacs.org |

| Symmetric C=O Stretch | ~1675 | FTIR | nih.govacs.org |

| Aromatic C=C Stretch | ~1581 | FTIR | nih.govacs.org |

| Carboxyl δ(OH···O) | ~1410 | FTIR | nih.govacs.org |

| C-O Stretch | ~1296 | FTIR | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information for confirming the structure. The proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org The aromatic protons of the pyrene ring system exhibit complex splitting patterns in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are dependent on the substitution pattern and the solvent used. For instance, in a derivative, aromatic protons were observed in the range of 7.40-9.06 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data. The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the range of 160–180 ppm. libretexts.org The sp²-hybridized carbons of the pyrene ring appear in the aromatic region, typically between 120 and 150 ppm. In a related pyrene derivative, the carboxylic acid carbon was observed at 164.9 ppm, while the aromatic carbons resonated in the range of 110.7-148.4 ppm. rsc.org The gauge-including atomic orbital (GIAO) method is often used in computational studies to predict ¹³C and ¹H NMR chemical shifts, which generally show good agreement with experimental data.

Table 2: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Carboxylic Acid (–COOH) | 10–12 | libretexts.org |

| ¹H | Aromatic (Ar-H) | 7.0–9.0 | rsc.org |

| ¹³C | Carbonyl (–COOH) | 160–180 | libretexts.org |

| ¹³C | Aromatic (Ar-C) | 120–150 | rsc.org |

Electronic Absorption and Photoluminescence Spectroscopy: UV-Vis and Fluorescence Studies

Electronic absorption (UV-Vis) and photoluminescence (fluorescence) spectroscopy are vital for probing the electronic structure and photophysical properties of this compound. The pyrene moiety is a well-known fluorophore, and its optical properties are sensitive to its chemical environment.

UV-Vis Absorption: The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by strong π-π* transitions. wikipedia.org Typically, pyrene exhibits sharp absorption bands, with the S₀ → S₂ transition being prominent. For pyrene itself, strong absorbance is observed around 330 nm in dichloromethane. wikipedia.org Substitution with a carboxylic acid group can cause shifts in the absorption bands. acs.org The spectrum of this compound will generally show the characteristic vibronic structure of the pyrene chromophore.

Fluorescence Spectroscopy: this compound is fluorescent, and its emission spectrum is sensitive to solvent polarity and pH. wikipedia.org The fluorescence quantum yield and lifetime are key parameters that characterize its emissive properties. Pyrene was the first molecule in which excimer formation was discovered, which is an excited-state dimer that emits at longer wavelengths (around 450 nm) than the monomer. wikipedia.org The fluorescence of pyrene derivatives can be quenched by various mechanisms, including interactions with metal ions. nih.gov The excited state pKa of pyrene-1-carboxylic acid (a closely related compound) is significantly different from its ground state pKa, a phenomenon that can be studied using fluorescence spectroscopy. nih.gov

Table 3: Photophysical Properties of Pyrene and a Related Derivative

| Property | Pyrene (in ethanol) | Pyrene-1-carboxylic acid | Reference |

| Absorption Maxima (nm) | ~330 | - | wikipedia.org |

| Emission Maxima (nm) | ~375 (monomer), ~450 (excimer) | 415 (acid form), 380.5 (carboxylate form) | wikipedia.orgnih.gov |

| Fluorescence Quantum Yield | 0.65 | - | wikipedia.org |

| Fluorescence Lifetime (ns) | 410 | - | wikipedia.org |

| Ground State pKa | - | 4.0 | nih.gov |

| Excited State pKa* | - | 8.1 | nih.gov |

Time-Resolved and Transient Absorption Spectroscopy: Excited State Dynamics

Time-resolved and transient absorption spectroscopy are powerful techniques for investigating the dynamics of the excited states of this compound, including processes like internal conversion, intersystem crossing, and charge transfer.

Upon photoexcitation, the pyrene moiety is typically excited to a higher singlet state (e.g., S₂), which then rapidly undergoes internal conversion to the lowest excited singlet state (S₁). nsc.ru For unsubstituted pyrene, this internal conversion occurs on a femtosecond timescale (~140 fs). nsc.ru The S₁ state can then relax through fluorescence, intersystem crossing to the triplet state, or other non-radiative pathways.

Transient absorption spectroscopy allows for the direct observation of these excited states. For example, in pump-probe experiments with pyrene, excitation populates the S₂ state, which has a characteristic absorption maximum. nsc.ru This is followed by the appearance of the S₁ state absorption at a different wavelength. nsc.ru In systems where pyrene is linked to other molecules, photoinduced electron transfer can occur, leading to the formation of a pyrene radical cation, which has its own distinct transient absorption signature. ritsumei.ac.jp These techniques provide invaluable insights into the mechanisms of fluorescence quenching and the pathways of energy and electron transfer in pyrene-containing systems.

Theoretical and Computational Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental findings and providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of polycyclic aromatic hydrocarbons and their derivatives. scirp.org

Molecular Geometry: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry of this compound in its ground state. researchgate.net These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. scirp.org

Electronic Structure: DFT is also extensively used to investigate the electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, providing insights into the molecule's electronic transitions and reactivity. fudutsinma.edu.ng The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and the wavelength of the lowest energy electronic absorption. fudutsinma.edu.ngresearchgate.net Furthermore, DFT can be used to calculate other electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its potential in nonlinear optics. fudutsinma.edu.ng The charge distribution within the molecule can be analyzed using methods like natural population analysis, and molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. uci.edu It extends the principles of ground-state Density Functional Theory (DFT) to time-dependent phenomena, providing a computationally efficient approach to predict electronic transition energies and properties. uci.eduescholarship.org This method is widely employed for interpreting UV-visible absorption and fluorescence spectra by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netresearchgate.net

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. researchgate.netnih.gov Various functionals, including hybrids like B3LYP and PBE0, and range-separated functionals like CAM-B3LYP and ωB97X-D, are used to model different types of electronic excitations, such as n→π* and π→π* transitions. escholarship.orgresearchgate.net For pyrene and its derivatives, the lowest energy excited states are typically dominated by π→π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies on pyrene derivatives have shown that TD-DFT can effectively predict how substituents and solvent environments influence electronic transitions. researchgate.net For instance, calculations on 1-substituted pyrenes revealed that the stability of the molecules increases with solvent polarity. researchgate.net The nature of the substituent can induce both blue and red shifts in the absorption spectra. researchgate.net In the case of pyrene-1-carboxylic acid, the first excited singlet state (S1) is crucial for its fluorescent properties. researchgate.net The transition from the ground state (S0) to the S1 state corresponds to a prominent absorption band, while the transition from the lowest vibrational level of S1 back to the ground state results in fluorescence. nih.gov TD-DFT calculations have been instrumental in understanding the photophysical properties of carbonyl-functionalized pyrenes, including this compound, by elucidating the factors that lead to radiative (fluorescence) and non-radiative decay processes. researchgate.net

Theoretical calculations for pyrene derivatives often focus on the two lowest-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, which are critical to their absorption and fluorescence characteristics. nih.gov The ¹Lₐ state typically has a large oscillator strength, resulting in a strong absorption band, whereas the ¹Lₑ state has a very small oscillator strength. nih.gov According to Kasha's rule, fluorescence emission originates from the lowest singlet excited state, which for pyrene is the ¹Lₑ state. nih.gov

| Pyrene Derivative | Transition | Calculated Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution | Functional/Basis Set | Reference |

|---|---|---|---|---|---|---|

| Pyrene | S₀ → ¹Lₑ | ~3.3 | ~0.00 | π→π | Various | nih.gov |

| Pyrene | S₀ → ¹Lₐ | ~3.7 | High | π→π | Various | nih.gov |

| Pyrene-1-carboxylic acid | S₀ → S₁ | 3.8 | N/A | π→π | DFT | ehu.es |

| 1-substituted Pyrenes | S₀ → S₁ | Varies | Varies | HOMO→LUMO (π→π) | rB3LYP/6-31G(d,p) | researchgate.net |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for investigating intermolecular interactions at the atomic level. diva-portal.org MD simulations, in particular, provide a dynamic picture of how molecules behave and interact over time by solving Newton's equations of motion for a system of atoms and molecules. uq.edu.au These simulations offer insights into phenomena such as aggregation, dimerization, and interactions with solvent molecules, which are governed by non-covalent forces like van der Waals interactions, electrostatic interactions, and π–π stacking. mdpi.comchemrxiv.org

For aromatic molecules like this compound, π–π stacking is a dominant intermolecular interaction that influences crystal packing and self-assembly in solution. chemrxiv.orgrsc.org MD simulations of pyrene have been used to study its dimerization and alignment in various environments, such as in lipid bilayers. nih.gov These simulations show that pyrene molecules prefer a stacked arrangement, and the presence of functional groups can significantly alter the geometry and strength of these interactions. chemrxiv.orgnih.gov

A study on the adsorption of aromatic carboxylic acids on methane (B114726) hydrate (B1144303) surfaces using MD simulations revealed that the molecular structure significantly affects interaction behavior. acs.org Molecules with larger aromatic rings, like pyrene derivatives, tend to form stable aggregates in the aqueous phase due to strong π–π stacking interactions. acs.orgacs.org The carboxylic acid group introduces hydrophilicity and the capacity for hydrogen bonding, which competes with the hydrophobic and π-stacking interactions of the pyrene core. acs.org This interplay of forces dictates the orientation and stability of this compound aggregates and its interactions with surfaces and other molecules. For instance, in a hydrophobic environment, aromatic carboxylic acids can act as surfactants, adsorbing strongly to interfaces. acs.org

Computational studies on pyrene and its oxidized derivatives (diones and tetraones) have quantified the energetics of dimerization. chemrxiv.org These studies found that oxidation increases the strength of intermolecular interactions and makes a wider range of stacking geometries available. chemrxiv.org While specific MD simulation data for this compound is not abundant, the principles derived from studies on pyrene and other functionalized aromatic acids are directly applicable. The combination of a large, flat aromatic core and a polar, hydrogen-bonding carboxylic acid group suggests complex intermolecular behavior, including the formation of hydrogen-bonded dimers that can further assemble via π–π stacking.

| Dimer System | Interaction | Calculated Binding Energy (kJ/mol) | Computational Method | Key Finding | Reference |

|---|---|---|---|---|---|

| (Pyrene)₂ | π–π Stacking | -60.63 | DFT | Represents baseline stacking energy. | chemrxiv.org |

| (Pyrene-4,5-dione)₂ | π–π Stacking & Dipolar | -79.53 | DFT | Oxidation strengthens intermolecular interactions. | chemrxiv.org |

| (Pyrene-4,5,9,10-tetraone)₂ | π–π Stacking & Quadrupolar | -69.54 | DFT | Interaction strength is geometry-dependent. | chemrxiv.org |

| Aromatic Carboxylic Acids | π–π Stacking & H-bonding | N/A | MD Simulation | Tendency to form stable aggregates in aqueous solution. | acs.org |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations provide a foundational framework for predicting and interpreting a wide range of spectroscopic properties. dokumen.pub These methods, which include DFT and more advanced ab initio techniques, can be used to simulate spectra, assign experimental bands, and gain insight into molecular structure and properties. dokumen.pubfudutsinma.edu.ng For complex molecules like this compound, these calculations are crucial for connecting observed spectroscopic features to underlying electronic and vibrational characteristics. acs.org

The prediction of absorption and fluorescence spectra is a primary application. researchgate.net By calculating the energies of electronic transitions (as discussed in the TD-DFT section) and incorporating vibronic coupling effects, a theoretical spectrum can be generated that is often in good agreement with experimental data. researchgate.netaip.org For pyrene-1-carboxylic acid, the calculated energy difference between the ground and excited states has been used to estimate the excited-state pKₐ, which is a key parameter in its use as a fluorescent probe. nih.gov The calculated energy difference of 2185 cm⁻¹ corresponds to a pKₐ* of 8.67, which aligns well with the experimental value of 8.1. nih.gov

Beyond electronic spectra, quantum chemical calculations can predict vibrational spectra (Infrared and Raman). By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of vibrational modes. This is invaluable for assigning peaks in experimental IR spectra to specific molecular motions, such as the C=O stretch of the carboxylic acid group or the ring vibrations of the pyrene core.

Furthermore, these calculations can elucidate the influence of the environment, such as a solvent, on spectroscopic properties. fudutsinma.edu.ng Using implicit solvation models like the Polarizable Continuum Model (PCM) or explicit models in MD simulations, it is possible to predict solvatochromic shifts—changes in absorption or emission maxima as a function of solvent polarity. researchgate.netresearchgate.net DFT studies on pyrene derivatives have successfully modeled these shifts, showing that properties like the dipole moment and polarizability anisotropy increase with the polarity of the solvent. fudutsinma.edu.ng This theoretical underpinning is vital for designing fluorescent probes like this compound that are sensitive to their microenvironment. rsc.org

| Compound | Spectroscopic Property | Calculated Value | Experimental Value | Method | Reference |

|---|---|---|---|---|---|

| Pyrene-1-carboxylic acid | Excited State pKₐ* | 8.67 | 8.1 | Förster cycle calculation from spectral data | nih.gov |

| Pyrene-1-carboxylic acid | Emission Maximum (Protonated) | N/A | 415 nm | Fluorescence Spectroscopy | nih.gov |

| Pyrene-1-carboxylate | Emission Maximum (Deprotonated) | N/A | 380.5 nm | Fluorescence Spectroscopy | nih.gov |

| 4-chloropyrene | Dipole Moment (gas phase) | 1.7645 D | N/A | B3LYP/6-311++G(d,p) | fudutsinma.edu.ng |

Applications of Pyrene 4 Carboxylic Acid in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The inherent fluorescence and charge-carrying capabilities of the pyrene (B120774) core, along with the anchoring ability of the carboxylic acid, position Pyrene-4-carboxylic acid and its derivatives as valuable components in various organic electronic and optoelectronic devices. uky.eduresearchgate.net

Active Components in Organic Light-Emitting Diodes (OLEDs)

Pyrene and its derivatives are well-regarded for their application as active components in Organic Light-Emitting Diodes (OLEDs), primarily due to their high charge carrier mobility and efficient blue light emission. uky.eduresearchgate.netresearchgate.net The pyrene moiety serves as a fundamental building block for creating materials used in various layers of an OLED device. google.com The introduction of a carboxylic acid group, as in this compound, can further enhance the performance of these devices by improving hole injection and transport, and by blocking electrons, which leads to a higher recombination efficiency of excitons in the light-emitting layer. google.com This structural modification can effectively boost the efficiency and operational lifetime of OLEDs while reducing their driving voltage. google.com

Research has demonstrated that pyrene-containing organic compounds can significantly improve the photoelectric properties and service life of OLED devices. google.com The strong hole transmission capability and suitable Highest Occupied Molecular Orbital (HOMO) energy level of these materials contribute to their effectiveness. google.com

Sensitizers and Acceptor Materials in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, this compound and its derivatives have shown promise as sensitizers and acceptor materials in both Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs). uky.edursc.org The pyrene unit's ability to absorb light and its electron-rich nature are key to these applications. researchgate.netrsc.org

In the context of OPVs, pyrene derivatives have been utilized to enhance light absorption in the visible spectrum and to create desirable morphologies in bulk heterojunction solar cells. uky.edu

Semiconducting Materials in Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility and chemical stability of pyrene make it a suitable candidate for the semiconducting layer in Organic Field-Effect Transistors (OFETs). uky.eduresearchgate.netsemanticscholar.org The ability to modify the pyrene structure allows for the fine-tuning of molecular packing, which is a critical factor for controlling charge carrier mobilities in these devices. uky.edu

While research has explored various asymmetrically functionalized pyrene derivatives for OFETs, the core properties of pyrene remain central to their performance. rsc.org The development of pyrene-based organic semiconductors has seen significant progress, with applications in both p-type and ambipolar OFETs. uky.eduresearchgate.net

Functionalization of Carbon Nanomaterials

This compound is instrumental in the non-covalent functionalization of carbon nanomaterials like carbon nanotubes and graphene. This is primarily achieved through π-π stacking interactions between the planar pyrene ring and the graphitic surface of the nanomaterials. semanticscholar.org

Non-Covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs) via π-π Stacking

A significant application of this compound is in the dispersion of Single-Walled Carbon Nanotubes (SWCNTs) in aqueous solutions. nih.gov SWCNTs tend to bundle together due to strong van der Waals forces, which limits their processability and application. The non-covalent attachment of this compound to the surface of SWCNTs via π-π stacking introduces carboxylic acid groups onto the nanotube surface. nih.gov This process imparts a higher solubility in polar solvents like water without damaging the nanotube's structure, a common drawback of covalent functionalization methods like oxidative acid treatments. nih.gov

This functionalization strategy not only allows for stable dispersions but also provides a "handle" for further chemical modifications or for improving the interface between the nanotubes and a polymer matrix in composite materials. nih.gov The interaction is strong enough to effectively de-bundle the nanotubes, as confirmed by techniques like fluorescence spectroscopy. researchgate.netrsc.org

| Functionalization Method | Effect on SWCNTs | Advantage |

| This compound (Non-covalent) | Attaches via π-π stacking, introduces COOH groups. | Preserves SWCNT structure and electronic properties. nih.gov |

| Oxidative Acid Treatment (Covalent) | Creates defects on SWCNT surface to attach COOH groups. | Can damage the desirable properties of SWCNTs. |

Surface Modification of Graphene and Reduced Graphene Oxide (rGO)

Similar to its interaction with carbon nanotubes, this compound can be used to modify the surfaces of graphene and reduced graphene oxide (rGO). tib.eu This non-covalent functionalization through π-π stacking is a method to introduce carboxylic acid functionalities onto the graphene sheets. mdpi.comrsc.org

This surface modification can enhance the dispersibility of graphene in various solvents and provides sites for further chemical reactions. For instance, the carboxylic acid groups can act as linkers to bind other molecules or nanoparticles. mdpi.com In one study, this compound was used to functionalize rGO, which was then decorated with molybdenum disulfide nanoroses for sensor applications. mdpi.comnih.gov The pyrene moiety acts as a linker, binding to the rGO through π-π interactions, while its carboxyl group interacts with the nanostructures. mdpi.com This approach leverages the properties of both the nanomaterials and the functionalizing molecule to create hybrid materials with enhanced electrochemical and electrocatalytic activity. mdpi.comnih.gov

Research using techniques like confocal Raman mapping has shown differences in the spatial distribution of this compound molecules on graphene oxide (GO) versus rGO. tib.eu This understanding of the interface is crucial for designing and fabricating electrical devices based on these modified graphene materials. tib.eu

Electrochemical Polymerization of Pyrene Derivatives on Carbon Substrates

The electrochemical polymerization of pyrene and its derivatives on carbon substrates presents a versatile method for creating functional electrode materials. This process leverages the electrochemical oxidation of pyrene monomers to form a stable, conductive polymer film directly onto the substrate. The resulting polymer's properties can be tuned by the choice of pyrene derivative and the polymerization conditions.

In a study investigating the electrochemical behavior of various polycyclic aromatic hydrocarbons (PAHs), pyrene was noted for its optimal radical-cation stability, which facilitates the polymerization reaction. harvard.edu Unlike other PAHs such as naphthalene (B1677914) and phenanthrene, which showed little to no film formation, pyrene readily formed a polymer film on a glassy carbon electrode (GCE) during cyclic voltammetry (CV). harvard.edu The polymerization is characterized by an oxidation peak, and with successive CV cycles, a redox wave corresponding to the polymer film emerges and grows. harvard.edu

The functionalization of the pyrene core, for instance with a carboxylic acid group as in this compound, influences the polymerization process and the properties of the resulting film. The first CV scan of 1 mM this compound in an electrolyte solution reveals its oxidation onset potential. harvard.edumit.edu This potential is a key parameter that, along with the highest occupied molecular orbital (HOMO) energy level, determines the ease of oxidation and subsequent polymerization. harvard.edu

When applied to nanostructured carbon substrates like few-walled carbon nanotubes (FWNTs), the electrochemical polymerization of this compound results in the formation of polymer-nanotube composite electrodes. harvard.eduresearchgate.net Helium-ion microscope images have shown that while polymerized aminopyrene can form a conformal coating on oxidized FWNTs, polymerized pyrenecarboxylic acid tends to form irregular micrometer-scale polymer agglomerates on the nanotube surfaces. harvard.eduresearchgate.net Despite the morphology, these composite electrodes exhibit redox activity. harvard.edu A redox process observed around 3 V versus Li/Li+ in these systems has been attributed in part to the lithium ion interaction with the carboxylic groups on the polymerized pyrenecarboxylic acid. harvard.eduresearchgate.net This suggests that the functional group itself contributes to the electrochemical behavior of the final material.

The process of electropolymerization is a widely used method for fabricating redox-active organic compound-based electrodes due to its simplicity, speed, and versatility. mdpi.com It allows for the creation of nanostructured organic electrodes that can be used in various energy storage applications. biologic.net

Role in Enhancing Capacitive Energy Storage in Graphene Electrodes

This compound (PCA) plays a significant role in enhancing the capacitive energy storage of graphene-based electrodes. Its unique structure, combining the large, planar pyrene moiety with a hydrophilic carboxylic acid group, allows it to function as an effective non-covalent functionalizing agent for graphene. This functionalization addresses a key challenge in the use of graphene for supercapacitors: the tendency of graphene sheets to restack, which reduces the electrochemically accessible surface area.

The pyrene group of PCA anchors to the surface of graphene sheets via strong π-π stacking interactions. researchgate.net This non-covalent attachment is crucial as it preserves the intrinsic electronic properties of the graphene lattice, which can be damaged by covalent functionalization methods. The anchored PCA molecules act as spacers, preventing the agglomeration of individual graphene sheets and thus maintaining a high active surface area.

A landmark study demonstrated a dramatic improvement in the performance of supercapacitors fabricated with PCA-functionalized graphene electrodes. acs.org The specific capacitance of these electrodes was found to be an order of magnitude higher than that of non-functionalized graphene electrodes, with values around 200 F/g compared to approximately 30 F/g for pure graphene in a 6 M KOH aqueous electrolyte. acs.org This substantial increase is attributed to a significant enhancement in the electrical double-layer capacitance (EDLC). acs.org

The table below summarizes the key findings from a study on PCA-functionalized graphene for supercapacitors.

| Electrode Material | Specific Capacitance (F/g) | Electrolyte | Key Finding | Reference |

| Pure Graphene | ~30 | 6 M KOH | Baseline performance of non-functionalized graphene. | acs.org |

| PCA-Functionalized Graphene | ~200 | 6 M KOH | Order of magnitude increase in specific capacitance due to PCA functionalization. | acs.org |

These findings underscore the potential of this compound as a key material for developing high-performance, graphene-based electrodes for electrical energy storage applications. acs.org

Design and Engineering of Metal-Organic Frameworks (MOFs)

Pyrene-Based Ligands as Organic Linkers in MOF Architectures

Pyrene-based ligands, including derivatives of this compound, are highly attractive building blocks for the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The pyrene core offers a unique combination of properties, including a large aromatic surface, inherent fluorescence, and electronic conductivity, which can be imparted to the resulting MOF. rsc.org The functionalization of the pyrene molecule with carboxylate groups is a common strategy to enable its coordination with metal ions or clusters, forming the characteristic porous structure of MOFs. rsc.org

The geometry and connectivity of the pyrene-based linker dictate the topology and properties of the final MOF. Various substitution patterns on the pyrene core have been explored, leading to linkers such as 1-substituted pyrenes and 1,3,6,8-tetrasubstituted pyrenes. rsc.org One of the most extensively studied pyrene-based linkers is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), which has been used to synthesize a variety of MOFs with different metal ions, including Zr(IV) and Zn(II). rsc.orgacs.orgnih.gov The synthesis of these MOFs can be non-trivial, as the orientation of the benzoate (B1203000) groups can be flexible, leading to potential structural distortions upon activation. acs.org

The choice of metal ion and linker combination allows for the design of MOFs with tailored properties. For instance, high-valent metal cations like Zr(IV) are known to form strong coordination bonds with carboxylate linkers, resulting in MOFs with exceptional chemical and thermal stability. acs.org The Zr-based MOF NU-1000, which utilizes a tetracarboxylic acid pyrene linker, is a prime example of a robust, mesoporous MOF. nih.gov

The table below provides examples of pyrene-based linkers and the resulting MOFs, highlighting the versatility of the pyrene core in MOF design.

| Pyrene-Based Linker | Metal Ion | Resulting MOF (example) | Key Feature | Reference(s) |

| 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zr(IV) | NU-1000 | High stability, mesoporosity | nih.gov |

| 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zn(II) | Zn-TBAPy series | Studied for CO2 adsorption | acs.orgnih.gov |

| Pyrene tetraacetic acid | Mn(II) | Mn-L | Paramagnetic and fluorescent | researchgate.net |

The incorporation of pyrene-based ligands into MOF structures can also enhance electron transfer efficiency due to the potential for strong π-π interactions between the pyrene core and guest molecules. rsc.org This makes pyrene-based MOFs promising materials for a wide range of applications, from gas storage and separation to catalysis and sensing. rsc.orgresearchgate.net

Post-Synthetic Modification of Pyrene-Based MOFs for Enhanced Functionality

Post-synthetic modification (PSM) is a powerful strategy for enhancing the functionality of MOFs without altering their fundamental framework structure. researchgate.net Pyrene-based MOFs, particularly those with reactive functional groups or labile ligands, are excellent candidates for PSM. rsc.org This approach allows for the introduction of new chemical functionalities, the tuning of pore environments, and the improvement of material properties for specific applications. researchgate.net

One common PSM technique is the modification of the organic linker. researchgate.net For pyrene-based MOFs constructed from linkers like 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), the presence of non-bridging hydroxyl groups on the ligand can serve as sites for further chemical reactions. rsc.org Another key PSM method involves the exchange of ligands on the metal nodes. In many Zr-based MOFs, such as NU-901 which is built from pyrene-based tetratopic linkers, terminal aqua and hydroxyl ligands on the Zr6 nodes are labile. sci-hub.se These can be exchanged with other carboxylate-bearing ligands in a process known as solvent-assisted linker incorporation (SALI). sci-hub.se

This SALI method has been used to install additional structural linkers between MOF nodes, effectively reinforcing the framework. sci-hub.se For example, the installation of 2,6-naphthalenedicarboxylic acid (NDC) into the NU-901 framework has been shown to systematically increase the bulk modulus of the material, making it more resistant to mechanical compression. sci-hub.se This demonstrates that PSM can be used to tune the mechanical properties of pyrene-based MOFs.

The table below outlines common post-synthetic modification methods applicable to pyrene-based MOFs.

| PSM Method | Description | Example Application | Reference(s) |

| Solvent-Assisted Linker Incorporation (SALI) | Exchange of labile ligands on the metal node with new functional linkers. | Mechanical reinforcement of a Zr-pyrene MOF by installing structural linkers. | rsc.orgsci-hub.se |

| Atomic Layer Deposition in MOF (AIM) | Deposition of metal ions within the MOF channels. | Incorporation of metal ions for catalytic applications. | rsc.org |

| Solvothermal Deposition in MOF (SIM) | Solvothermal deposition of species within the MOF pores. | Creating composite materials with enhanced properties. | rsc.org |

The ability to perform post-synthetic modifications on pyrene-based MOFs significantly expands their potential applications. By carefully selecting the modification strategy, it is possible to create materials with tailored properties for catalysis, gas separation, and sensing. rsc.orgnih.gov

Adsorption and Separation Properties within Pyrene-Derived MOFs

Pyrene-derived MOFs are promising materials for adsorption and separation applications due to their unique structural and chemical characteristics. nih.gov The inherent properties of the pyrene linker, such as its large π-aromatic system, combined with the tunable porosity of the MOF architecture, allow for the design of materials with high selectivity for specific molecules. rsc.orgnih.gov

The extensive π-conjugated system of the pyrene core serves as a preferential binding site for polarizable molecules, such as carbon dioxide (CO2). nih.gov This leads to strong π-π interactions between the framework and the guest molecule, enhancing adsorption capacity and selectivity. rsc.org Furthermore, the structural variability of pyrene-based ligands allows for the creation of MOFs with well-defined pore sizes and shapes, which is crucial for size-selective separation of molecules. rsc.org

A systematic study of a series of pyrene-based MOFs with Zn(II) as the metal ion and 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) as the primary linker revealed the importance of pore structure and topology in CO2 adsorption. nih.gov It was found that frameworks with constricted pore structures can lead to a "confinement effect," which fosters stronger interactions between the MOF and CO2 molecules, resulting in higher uptake at low pressures. acs.org Some of these MOFs also exhibit high water stability and retain permanent porosity, which are critical properties for practical gas separation applications. nih.gov

The table below summarizes the CO2 adsorption performance of a pyrene-based MOF, highlighting the influence of the framework's characteristics.

| MOF | Key Structural Feature | CO2 Uptake (example) | Significance | Reference(s) |

| Zn2-(TBAPy) | Constricted pore architecture | High uptake at low pressures | Effective molecular sieving and strong MOF-CO2 interactions | acs.orgnih.gov |

Supramolecular Chemistry and Nanostructure Fabrication

This compound and its derivatives are valuable building blocks in the field of supramolecular chemistry and nanostructure fabrication. The pyrene moiety's ability to engage in strong π-π stacking interactions, coupled with the directional hydrogen-bonding capabilities of the carboxylic acid group, allows for the programmed self-assembly of molecules into well-defined nanoscale architectures. rsc.orgacs.org

A key strategy in this area involves the non-covalent functionalization of nanomaterials, such as reduced graphene oxide (rGO), with this compound. In this approach, the pyrene group adsorbs onto the surface of the rGO sheets via π-π stacking. rsc.org This interaction is strong enough to anchor the molecule to the surface without disrupting the graphene's desirable electronic properties. The carboxylic acid groups then protrude from the surface, providing sites for further chemical bonding or electrostatic interactions. rsc.org This method has been successfully used to fabricate composite nanomaterials. For example, rGO functionalized with 1-pyrene carboxylic acid has been used as a platform to attach polyaniline (PANI) and subsequently decorate with graphitic carbon nitride (g-C3N4) nanosheets, forming complex heterostructures. rsc.org

The self-assembly process can also be driven by hydrogen bonding between the carboxylic acid groups of pyrene derivatives and complementary functional groups on other molecules. For instance, 1-pyrenebutyric acid, a closely related derivative, has been shown to selectively assemble with the poly(4-vinylpyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP) block copolymer. acs.org The hydrogen bonding between the carboxylic acid and the pyridine (B92270) ring drives the selective enrichment of the pyrene derivative within the P4VP domains, leading to changes in the thin-film morphology of the block copolymer. acs.org

The table below illustrates examples of supramolecular assembly and nanostructure fabrication using pyrene carboxylic acid derivatives.

| System | Key Interaction | Resulting Nanostructure | Application | Reference(s) |

| 1-Pyrene carboxylic acid on reduced graphene oxide (rGO) | π-π stacking | Functionalized rGO sheets | Platform for fabricating composite heterostructures | rsc.org |

| 1-Pyrenebutyric acid with PS-b-P4VP block copolymer | Hydrogen bonding | Lamellar morphology in thin films | Nanofabrication | acs.org |

| Pyrene-modified metallacycles | Coordination-driven self-assembly | Hexagonal metallacycles | Spectroscopic probes | researchgate.net |

These examples highlight the power of using the combined interaction capabilities of the pyrene core and the carboxylic acid group to control the assembly of molecules on the nanoscale. This bottom-up approach to fabrication is essential for creating novel materials with tailored properties for applications in electronics, sensing, and catalysis. rsc.orgacs.org

Self-Assembly Processes and Molecular Recognition

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of nanotechnology and advanced materials. This compound is an exemplary molecule in this field due to the non-covalent interactions it can engage in. The primary driving force for the assembly of pyrene-containing molecules is the π-π stacking interaction between the electron-rich aromatic cores of the pyrene units. nih.govresearchgate.net These interactions lead to the formation of well-ordered stacks or aggregates.

The carboxylic acid function introduces another critical interaction: hydrogen bonding. This allows for the formation of specific, directional bonds, such as carboxylic acid dimers, which further guide the assembly process. wikipedia.org The interplay between π-π stacking and hydrogen bonding enables the construction of complex, multi-dimensional supramolecular architectures. researchgate.net This controlled organization is a form of molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. wikipedia.org

Research into related pyrene derivatives highlights these principles. For instance, pyrene-based modules with hydrogen-bonding motifs have been shown to form multicomponent two-dimensional polygonal assemblies on surfaces. researchgate.net In a different study, polarized aromatic molecules, specifically pyrene-4,5-dione (B1221838), were observed to form a discrete, triple-layered stack within the cavity of a coordination cage in water, demonstrating how shape complementarity and electrostatic interactions govern guest molecule arrangement. nih.gov Furthermore, the pyrene moiety can serve as an effective anchor for the noncovalent functionalization of 2D materials like graphene, facilitating the development of novel sensing platforms. researchgate.net The unique structure of pyrene has also been harnessed in designing molecular moieties for the hydrolysis of cellulose (B213188), where the pyrene group promotes adsorption on the cellulose surface via CH−π interactions, while the carboxylic acid groups act as the catalytic site. acs.org

| Interaction Type | Participating Molecular Part | Role in Assembly |

| π-π Stacking | Pyrene Core | Promotes stacking of aromatic units, leading to the formation of columns or layers. nih.govresearchgate.net |

| Hydrogen Bonding | Carboxylic Acid Group | Forms directional intermolecular links (e.g., dimers), providing specificity and stability to the assembly. wikipedia.org |

| Hydrophobic Forces | Pyrene Core | Drives aggregation of nonpolar pyrene units in aqueous environments. wikipedia.org |

| CH−π Interactions | Pyrene Core | Facilitates adsorption onto specific surfaces, such as cellulose. acs.org |

Development of Pyrene-Functionalized Fluorescent Nanojars

"Nanojars" are a class of supramolecular coordination complexes, typically formed from the self-assembly of pyrazolate anions, copper(II) ions, and hydroxide (B78521) ions around a hydrophilic anion template. nih.govresearchgate.net These structures are of interest for their ability to bind and extract specific anions. nih.gov To enhance their functionality, for instance, to enable fluorescent detection, researchers have explored incorporating fluorescent tags like pyrene. nih.gov

In a notable study, scientists aimed to create fluorescent nanojars by attaching a pyrene fluorophore to the pyrazole (B372694) ligand used in the nanojar assembly. nih.govacs.org However, the research revealed that certain functional groups, particularly acidic groups like the carboxylic acid in this compound, interfere with the delicate self-assembly process of the nanojars. nih.gov Consequently, a direct application of this compound was not feasible.

To circumvent this issue, the researchers synthesized novel pyrene-functionalized pyrazole ligands where the pyrene unit was attached without using a disruptive acidic group. acs.org Three different pyrene-derivatized ligands were created and successfully incorporated into nanojar structures. researchgate.net

Key Research Findings on Pyrene-Functionalized Nanojars:

Fluorescence Quenching: The fluorescence of the pyrene moiety was significantly quenched upon its attachment to the copper-based nanojars. nih.govresearchgate.net This quenching effect is attributed to the paramagnetic Cu(II) ions in the nanojar structure. nih.govacs.org

Quenching Mechanism: The mechanism of quenching was found to depend on the nature of the linker between the pyrene and the nanojar. nih.govresearchgate.net When pyrene was bound directly to the nanojar (in ligand HL1), static quenching was the dominant process. acs.org When flexible tethers were used to attach the pyrene (in ligands HL2 and HL3), both static and dynamic quenching mechanisms were observed. nih.govacs.org

Ground-State Interaction: Optical absorption measurements indicated that there was only minor interaction between the pyrene fluorophore and the nanojars in the ground state. nih.govacs.org

This work demonstrates both the potential and the challenges of incorporating pyrene derivatives into complex supramolecular systems. While the intrinsic properties of pyrene are highly desirable for fluorescence applications, its functionalization must be carefully designed to be compatible with the assembly chemistry of the target nanostructure. nih.gov

Construction of DNA-Based Supramolecular Scaffolds and π-Arrays

DNA is an exceptional material for nanotechnology, providing a programmable scaffold for the precise arrangement of functional molecules. Pyrene-functionalized oligonucleotides (PFOs) are at the forefront of this research, leveraging the unique properties of the pyrene moiety to create advanced, DNA-based materials. nih.govmdpi.com The pyrene unit can be chemically attached to the nucleotide bases or the sugar-phosphate backbone of DNA. researchgate.net

The utility of pyrene in this context stems from several key characteristics. The aromatic surface area of a pyrene molecule is comparable to that of a Watson-Crick DNA base pair, allowing it to intercalate into the DNA double helix or to stack with nucleobases without causing significant structural disruption. nih.gov This intercalation can enhance the thermal stability of the DNA duplex. nih.gov

When multiple pyrene units are incorporated into a DNA strand, they can be precisely positioned to form π-arrays—ordered stacks of aromatic molecules. nih.gov These arrays can function as "molecular wires" or light-harvesting antennae. The close proximity of pyrene molecules in these arrays often leads to the formation of an "excimer," an excited-state dimer that emits light at a longer, characteristic wavelength (around 490 nm) compared to the pyrene monomer. nih.govmdpi.com This excimer formation is highly sensitive to the distance and orientation between the pyrene units, making it a powerful tool for probing DNA structure and detecting specific DNA or RNA sequences. nih.govresearchgate.net

Applications of Pyrene-Modified DNA Scaffolds:

Sensors: PFOs are used to detect complementary DNA/RNA targets and to identify single nucleotide polymorphisms (SNPs), as the hybridization process alters the local environment of the pyrene, leading to a change in its fluorescence signal (e.g., a switch from excimer to monomer emission). nih.govmdpi.com

Light-Harvesting Systems: By arranging multiple pyrene chromophores along a DNA scaffold, it is possible to create systems that can capture light energy and transfer it in a controlled manner. unibe.ch

Nanostructure Assembly: Amphiphilic DNA-pyrene conjugates can self-assemble into larger nanostructures, such as nanospheres and fibers, driven by the π-π interactions of the pyrene moieties. unibe.ch

The carboxylic acid group of this compound can serve as the chemical handle to link the pyrene moiety to the DNA structure, either pre-synthetically by modifying a nucleotide monomer or through post-synthetic conjugation to a modified oligonucleotide. mdpi.com This combination of DNA's programmability and pyrene's photophysical and stacking properties provides a robust platform for building functional supramolecular devices. mdpi.comresearchgate.net

Advanced Sensing and Molecular Recognition Systems Based on Pyrene 4 Carboxylic Acid

Development of Chemosensors and Optical Probes

The strong fluorescence emission of pyrene (B120774) and its derivatives is central to their application in chemosensors and optical probes. rsc.org These molecules can be engineered to signal the presence of specific analytes through changes in their fluorescence properties, such as intensity or wavelength. The functionalization of the pyrene molecule allows for the introduction of specific binding sites, tailoring the sensor's affinity for target anions or cations. rsc.orgmonash.edu

Fluorescent Chemosensors for Anionic and Cationic Analytes

The pyrene framework has been successfully incorporated into a variety of chemosensors for detecting both cations and anions. The design of these sensors often involves combining the pyrene fluorophore with a receptor unit that selectively binds the target analyte. This binding event triggers a change in the photophysical properties of the pyrene unit, leading to a measurable signal.

For instance, pyrene-based Schiff base chemosensors have demonstrated high selectivity for various metal ions. One such sensor, synthesized through the condensation of pyrene-1-carboxaldehyde with 2-hydrazinyl-4-(trifluoromethyl)pyrimidine, showed a selective fluorescence enhancement for Copper (II) ions (Cu²⁺). researchgate.net This "turn-on" response was attributed to the inhibition of photoinduced electron transfer (PET) upon complexation with Cu²⁺. researchgate.net Similarly, another pyrene Schiff base derivative was developed for the dual detection of Bismuth (III) (Bi³⁺) and Aluminum (III) (Al³⁺) ions, exhibiting a significant fluorescence enhancement in their presence while other metal ions caused no such change. researchgate.net The detection limits for Bi³⁺ and Al³⁺ were found to be 0.12 µM and 0.17 µM, respectively. researchgate.net

Other research has focused on developing "turn-on" fluorescent chemosensors for iron ions. A probe featuring a pyrene unit linked to a benzothiazole (B30560) ionophore (Py-BTZ) was synthesized for the detection of both Fe³⁺ and Fe²⁺. scispace.com This sensor displayed a notable enhancement in fluorescence emission upon binding with these ions, with detection limits of 2.61 µM for Fe³⁺ and 2.06 µM for Fe²⁺. scispace.com The interaction mechanism involves the suppression of PET, leading to increased fluorescence. scispace.com In addition to cations, pyrene-containing polyamine receptors have been developed for the recognition of anions like perfluorooctanoic acid (PFOA) in aqueous solutions. mdpi.com The interaction between the protonated receptor and the PFOA carboxylate group leads to a quenching of the pyrene fluorescence. mdpi.com

| Pyrene Derivative | Target Analyte(s) | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Pyrene-based Schiff base | Cu²⁺ | Not Specified | Fluorescence enhancement (PET inhibition) researchgate.net |

| Pyrene Schiff base | Bi³⁺, Al³⁺ | 0.12 µM (Bi³⁺), 0.17 µM (Al³⁺) | Fluorescence enhancement researchgate.net |

| Pyrene-benzothiazole (Py-BTZ) | Fe³⁺, Fe²⁺ | 2.61 µM (Fe³⁺), 2.06 µM (Fe²⁺) | Fluorescence enhancement (PET inhibition) scispace.com |

| Pyrene-containing polyamines | PFOA | Not Specified | Fluorescence quenching mdpi.com |

Environmental Monitoring Applications

The need for rapid and reliable detection of environmental pollutants has driven the development of novel sensing platforms. Pyrene-4-carboxylic acid has emerged as a key component in electrochemical sensors designed for monitoring hazardous substances in the environment. nih.govsemanticscholar.org

Electrochemical Detection of Environmental Pollutants (e.g., Hydrazine (B178648), Nitrophenol, Heavy Metals)

This compound is particularly useful in fabricating modified electrodes for the electrochemical detection of toxic pollutants such as hydrazine (N₂H₄) and 4-nitrophenol (B140041) (4-NP). nih.govsemanticscholar.org These compounds are hazardous to human health and the environment, making their monitoring in water sources crucial. nih.gov

In one study, novel nanostructured platforms based on Pencil Graphite (B72142) Electrodes (PGEs) were modified with a nanocomposite of 1-pyrene-carboxylic acid (PCA) functionalized Reduced Graphene Oxide (rGO) decorated with Molybdenum Disulfide (MoS₂) nanoroses. nih.govsemanticscholar.org The PCA acts as a linker, binding to the rGO through π-π interactions, while its carboxyl group helps to anchor the MoS₂ nanostructures. nih.gov These modified electrodes (MoS₂NRs/PCA-rGO/PGEs) demonstrated high electrocatalytic activity for the detection of both hydrazine and 4-nitrophenol using Differential Pulse Voltammetry (DPV). semanticscholar.orgnih.gov The sensor achieved low limits of detection (LOD), specifically 9.3 nM for hydrazine and 13.3 nM for 4-nitrophenol, which are below the concentration values recommended by the U.S. Environmental Protection Agency (EPA) for drinking water. semanticscholar.orgnih.gov

Similarly, disposable screen-printed carbon electrodes (SPCEs) have been modified with a hybrid nanocomposite of PCA-functionalized rGO decorated with gold nanoparticles (AuNPs). mdpi.com This platform was also effective for the electrocatalytic detection of hydrazine and 4-nitrophenol. mdpi.com The high selectivity of these electrodes was demonstrated by the minimal interference from other species present at concentrations 100 times higher than the analytes. mdpi.com Furthermore, these sensors showed excellent performance in real-world samples, with recovery rates between 98.17% and 101.3% in tap, river, and wastewater. semanticscholar.org

| Electrode Platform | Target Pollutant | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|

| MoS₂NRs/PCA-rGO/PGE semanticscholar.org | Hydrazine | DPV | 9.3 nM |

| MoS₂NRs/PCA-rGO/PGE semanticscholar.org | 4-Nitrophenol | DPV | 13.3 nM |

| AuNPs/PCA-rGO/SPCE mdpi.com | Hydrazine | DPV | Not Specified |

| AuNPs/PCA-rGO/SPCE mdpi.com | 4-Nitrophenol | DPV | Not Specified |

Electrochemical Sensing Platforms

Fabrication of Modified Electrodes for Enhanced Analyte Sensitivity and Selectivity

This compound plays a crucial role in the non-covalent functionalization of carbon-based nanomaterials like carbon nanotubes (CNTs) and reduced graphene oxide (rGO), which are widely used in electrode fabrication due to their high surface area and excellent electrical conductivity. researchgate.netnih.gov The planar pyrene group adsorbs strongly onto the graphitic surfaces of CNTs and rGO via π-π stacking interactions, while the carboxylic acid group provides a site for further functionalization or interaction with analytes. nih.govnih.gov

This strategy has been employed to create highly sensitive electrochemical sensors. For example, a nanocomposite of gold nanoparticles (AuNPs) loaded onto multi-walled carbon nanotubes (MWCNTs) functionalized with 1-pyrene carboxylic acid (PCA) was used to modify a glassy carbon electrode. nih.gov The PCA serves two purposes: it ensures a stable dispersion of the CNTs in an aqueous solution and its anionic carboxyl groups help to repel negatively charged interfering species like ascorbic acid, thereby enhancing selectivity for target analytes such as dopamine (B1211576) and uric acid. nih.gov